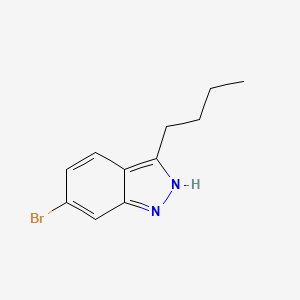

6-溴-3-丁基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3-butyl-1H-indazole (6-BB-1H-Indazole) is an N-heterocyclic compound with a wide range of potential applications. It has recently been studied for its potential use in the synthesis of various organic compounds, as well as its potential use as a therapeutic agent.

科学研究应用

药效团发展

包括6-溴-3-丁基-1H-吲唑在内的吲唑化合物在开发治疗药物的药效团中起着重要作用。 Alam和Keating(2021)强调,含吲唑的药物通常作为N-烷基吲唑衍生物上市,强调了吲唑骨架在制药发展中的重要性(Alam & Keating, 2021)。

抗真菌剂

Park等人(2007)描述了吲唑-三唑连接物作为抗真菌剂的潜力。他们特别提到了吲唑环上有5-溴取代基的化合物,对真菌培养物表现出显著活性,表明溴吲唑衍生物在抗真菌研究中的相关性(Park et al., 2007)。

合成方法

Welch,Hanau和Whalen(1992)讨论了3-取代吲唑衍生物的合成,为创造类似6-溴-3-丁基-1H-吲唑的化合物提供了见解,这对研究和开发可能至关重要(Welch et al., 1992)。

α-葡萄糖苷酶抑制和抗氧化活性

Mphahlele等人(2020)评估了吲唑衍生物对α-葡萄糖苷酶活性的抑制作用和抗氧化潜力,强调了溴吲唑衍生物在治疗糖尿病等疾病中的医学应用潜力(Mphahlele等人,2020)。

IKK2抑制剂

Lin及其同事(2008)开发了有效的化学方法来合成吲唑衍生物,将它们确定为有效的IKK2抑制剂,暗示了它们在炎症和自身免疫疾病中的作用(Lin et al., 2008)。

分子结构研究

如Cabildo等人(2011)所讨论的吲唑分子结构研究为理解6-溴-3-丁基-1H-吲唑的化学性质和潜在应用提供了基础知识(Cabildo et al., 2011)。

抗癌性能

Hoang等人(2022)的研究探讨了6-氨基吲唑衍生物,揭示了它们对癌细胞系的显著细胞毒性,从而暗示了溴吲唑衍生物在癌症治疗中的潜在用途(Hoang et al., 2022)。

作用机制

Target of Action

Indazole-containing heterocyclic compounds, such as 6-Bromo-3-butyl-1H-indazole, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is believed that the cyclization process is greatly affected by the hydrogen bond . This hydrogen bond propelled mechanism is suitable for similar cyclization .

Biochemical Pathways

It is known that indazoles can affect a variety of pathways due to their wide range of medicinal applications .

Result of Action

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . Some compounds showed higher inhibitory activity on the viability of certain human cancer cell lines when compared with the standard methotrexate .

属性

IUPAC Name |

6-bromo-3-butyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-6-5-8(12)7-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYWWOCCPQJSDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=CC(=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716641 |

Source

|

| Record name | 6-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314987-32-0 |

Source

|

| Record name | 6-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)